Cas no 33223-84-6 (2-methyl-2,3-dihydro-1H-inden-2-ol)
2-methyl-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2,3-dihydro-1H-inden-2-ol
- 2-methyl-1,3-dihydroinden-2-ol
- 2-METHYL-INDAN-2-OL
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- Inchi: 1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3
- InChI Key: JWVVFPXYZALZDT-UHFFFAOYSA-N
- SMILES: OC1(C)CC2C=CC=CC=2C1
Computed Properties
- Exact Mass: 148.08886
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2-methyl-2,3-dihydro-1H-inden-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB503634-100mg |
2-Methyl-indan-2-ol; . |
33223-84-6 | 100mg |
€285.00 | 2024-08-02 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY346078-1g |
2-Methylindane-2-ol |
33223-84-6 | ≥95% | 1g |
¥6750.00 | 2025-04-15 |
2-methyl-2,3-dihydro-1H-inden-2-ol Suppliers
2-methyl-2,3-dihydro-1H-inden-2-ol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-methyl-2,3-dihydro-1H-inden-2-ol
Comprehensive Overview of 2-Methyl-2,3-dihydro-1H-inden-2-ol (CAS No. 33223-84-6): Properties, Applications, and Industry Insights
2-Methyl-2,3-dihydro-1H-inden-2-ol (CAS No. 33223-84-6) is a versatile organic compound with a unique molecular structure that combines an indene backbone with a hydroxyl group and a methyl substitution. This heterocyclic alcohol has garnered significant attention in recent years due to its potential applications in fragrance synthesis, pharmaceutical intermediates, and specialty chemicals. The compound's indene derivative nature makes it particularly interesting for researchers exploring novel aromatic compounds with enhanced stability and reactivity profiles.
Recent trends in green chemistry have highlighted the importance of sustainable synthesis methods for compounds like 2-methyl-2,3-dihydro-1H-inden-2-ol. Many users searching for this compound often inquire about eco-friendly production methods or biocatalytic alternatives to traditional chemical synthesis. The compound's molecular weight of 148.2 g/mol and boiling point characteristics make it suitable for various industrial applications, while its chiral center at the 2-position opens possibilities for enantioselective synthesis in advanced material development.
In the flavor and fragrance industry, 2-methyl-2,3-dihydro-1H-inden-2-ol has shown promise as a scent modifier due to its woody, slightly floral odor profile. Formulators frequently search for information about its odor threshold and compatibility with other fragrance ingredients. The compound's chemical stability under various pH conditions makes it particularly valuable for personal care products requiring long-lasting scent profiles. Recent patents have explored its use in high-performance fragrances that maintain integrity in challenging formulations.
The pharmaceutical potential of CAS 33223-84-6 has become a hot topic in medicinal chemistry circles. Researchers are investigating its bioactive properties and potential as a building block for more complex therapeutic agents. Common search queries relate to its metabolic pathways and toxicity profile, which are crucial for drug development applications. The compound's hydrogen bonding capacity, conferred by the hydroxyl group, makes it particularly interesting for designing molecules with specific target interactions in biological systems.
From a material science perspective, 2-methyl-2,3-dihydro-1H-inden-2-ol has shown potential in the development of advanced polymers and functional materials. Its rigid indane structure can impart desirable mechanical properties when incorporated into polymer backbones. Industry professionals often search for information about its thermal stability and solubility parameters, which are critical for material formulation. Recent studies have explored its use in creating high-temperature resistant coatings and adhesives.
Analytical chemists working with 33223-84-6 frequently seek information about optimal characterization techniques for this compound. The most common analytical questions revolve around HPLC methods, GC-MS analysis, and NMR spectroscopy parameters specific to this molecule. The compound's chromatographic behavior and spectral fingerprints are well-documented in scientific literature, making it a useful reference standard for similar polycyclic compounds.
In the context of regulatory compliance, 2-methyl-2,3-dihydro-1H-inden-2-ol has been evaluated for various international standards. Professionals often search for its REACH status, safety data, and handling precautions. The compound's environmental fate and biodegradability have become increasingly important considerations, especially in markets with stringent green chemistry regulations. Recent updates to chemical inventories worldwide have maintained this compound's status as generally recognized for safe use in approved applications.
The synthetic chemistry community continues to explore novel routes to 2-methyl-2,3-dihydro-1H-inden-2-ol, with particular interest in catalytic methods and atom-economical processes. Recent publications have described innovative approaches using transition metal catalysts and organocatalysis, addressing common search queries about yield optimization and byproduct minimization. The compound's stereochemical aspects also make it an interesting case study for asymmetric synthesis methodologies.
Looking toward future applications, CAS 33223-84-6 is being considered for emerging technologies such as organic electronics and energy storage materials. Its conjugated system and redox properties suggest potential utility in advanced battery components or photovoltaic materials. Researchers are actively investigating its electrochemical behavior, responding to growing interest in sustainable energy solutions across multiple industries.
For quality control purposes, the purity specifications of 2-methyl-2,3-dihydro-1H-inden-2-ol are frequently discussed in technical forums. Common concerns include impurity profiling, storage stability, and appropriate analytical standards. The compound's crystalline form at room temperature facilitates handling and precise measurement, though users often inquire about optimal storage conditions to maintain product integrity over time.
In academic settings, 33223-84-6 serves as an excellent teaching tool for organic chemistry principles. Its structure demonstrates key concepts such as ring strain, steric effects, and functional group interactions. Educators frequently search for demonstration experiments or spectral interpretation exercises using this compound, making it valuable for both undergraduate laboratories and advanced research projects.
The commercial landscape for 2-methyl-2,3-dihydro-1H-inden-2-ol continues to evolve, with suppliers offering various technical grades and custom synthesis options. Industry buyers commonly search for information about bulk availability, price trends, and supply chain reliability for this specialty chemical. Recent market analyses suggest growing demand in niche applications, particularly in high-value fragrance and performance material sectors.
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